1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine is a complex organic compound that features a bicyclic structure fused with a piperazine ring and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with a bicyclo[2.2.1]hept-5-en-2-ylmethyl halide, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bicyclic structure can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and sulfonates are typical reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced bicyclic compounds.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure and piperazine ring allow it to bind to receptors or enzymes, modulating their activity. The furan moiety may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the furan moiety, resulting in different chemical properties and applications.
4-(Furan-2-ylmethyl)piperazine: Lacks the bicyclic structure, affecting its binding and reactivity.
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylmethyl)piperazine:
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine is unique due to its combination of a bicyclic structure, piperazine ring, and furan moiety. This unique arrangement imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C17H24N2O/c1-2-17(20-9-1)13-19-7-5-18(6-8-19)12-16-11-14-3-4-15(16)10-14/h1-4,9,14-16H,5-8,10-13H2 |
InChI Key |
MPUJOCXZNNCUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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